Meta-Chlorine Substitution: Computed Lipophilicity and Electronic Differentiation Versus N-Phenyl Analog (CAS 88258-51-9)
The 3-chlorophenyl substituent on the target compound introduces a chlorine atom with a Hammett σₘ value of +0.37, exerting an electron-withdrawing effect that alters the amide NH acidity and hydrogen-bond donor strength relative to the unsubstituted N-phenyl analog (CAS 88258-51-9). The ZINC database reports a computed logP of 3.645 for the target compound [1], which is approximately 0.6–0.7 log units higher than the estimated logP of the N-phenyl analog (predicted ~2.9–3.0 based on the core scaffold XLogP3-AA of 2.0 plus phenyl contributions) [2]. This logP increase corresponds to an approximately 4- to 5-fold increase in octanol-water partition coefficient, which has implications for membrane permeability, tissue distribution, and non-specific protein binding in cellular assays [3].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.645 (ZINC computed) |
| Comparator Or Baseline | N-phenyl analog (CAS 88258-51-9): estimated logP ~2.9–3.0 (extrapolated from core scaffold XLogP3-AA = 2.0 at PubChem CID 12211460) |
| Quantified Difference | ΔlogP ≈ +0.6 to +0.7 (approximately 4–5× increase in P) |
| Conditions | Computed values from ZINC database (target) and PubChem XLogP3-AA (core acid scaffold CAS 88258-42-8) |
Why This Matters
The 4–5× difference in predicted lipophilicity directly affects compound handling (DMSO solubility, aqueous solubility), cell-based assay performance (non-specific binding, membrane partitioning), and pharmacokinetic behavior, making the N-phenyl analog an inappropriate surrogate without experimental validation.
- [1] ZINC Database. ZINC29545887: Computed properties for N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide. MW 317.728, logP 3.645, H-bond donors 2, H-bond acceptors 4, rotatable bonds 3. Accessed 2025. View Source
- [2] PubChem. CID 12211460: 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- (CAS 88258-42-8). XLogP3-AA = 2.0, MW 208.17 g/mol. Computed by PubChem 2.2, 2025. View Source
- [3] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, American Chemical Society, Washington, DC, 1995. Hammett σₘ for Cl = +0.37. View Source
